Ethyl (2,5-dimethylpyridin-4-YL)acetate
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Overview
Description
Ethyl (2,5-dimethylpyridin-4-YL)acetate is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound belongs to the class of esters, which are characterized by the presence of a carbonyl group bonded to an oxygen atom that is also bonded to another carbon atom. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2,5-dimethylpyridin-4-YL)acetate typically involves the esterification of 2,5-dimethylpyridine-4-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of environmentally benign catalysts and solvents is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl (2,5-dimethylpyridin-4-YL)acetate undergoes various chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, dry ether.
Substitution: Nucleophiles such as amines or alcohols, appropriate solvents.
Major Products Formed:
Hydrolysis: 2,5-dimethylpyridine-4-carboxylic acid, ethanol.
Reduction: 2,5-dimethylpyridin-4-ylmethanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Ethyl (2,5-dimethylpyridin-4-YL)acetate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Ethyl (2,5-dimethylpyridin-4-YL)acetate can be compared with other similar compounds such as:
Ethyl acetate: A simpler ester with a similar structure but lacking the pyridine ring.
Mthis compound: A closely related compound where the ethyl group is replaced with a methyl group.
Uniqueness: The presence of the 2,5-dimethylpyridine ring in this compound imparts unique chemical and biological properties that distinguish it from simpler esters. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-(2,5-dimethylpyridin-4-yl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-4-14-11(13)6-10-5-9(3)12-7-8(10)2/h5,7H,4,6H2,1-3H3 |
InChI Key |
NPULUGPUVNYAJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=NC(=C1)C)C |
Origin of Product |
United States |
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